1-(3-Chloro-4-fluorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine
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Overview
Description
1-(3-Chloro-4-fluorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine is a synthetic organic compound that belongs to the class of sulfonyl piperidines. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-fluorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:
Halogenation: The addition of chlorine and fluorine atoms to the benzene ring.
Coupling Reactions: Combining the sulfonylated piperidine with the halogenated benzene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-fluorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: Where one functional group is replaced by another.
Oxidation and Reduction: Altering the oxidation state of the compound.
Hydrolysis: Breaking down the compound in the presence of water.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis might yield sulfonic acids and piperidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups may play a crucial role in binding to these targets, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorobenzenesulfonyl)piperidine
- 1-(4-Fluorobenzenesulfonyl)piperidine
- 1-(2-Methylpropanesulfonyl)piperidine
Uniqueness
1-(3-Chloro-4-fluorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which may enhance its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-3-(2-methylpropylsulfonyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClFNO4S2/c1-11(2)10-23(19,20)13-4-3-7-18(9-13)24(21,22)12-5-6-15(17)14(16)8-12/h5-6,8,11,13H,3-4,7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URIOCLMKTRFUDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClFNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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